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molecular formula C10H9NO2 B145743 Ethyl 4-cyanobenzoate CAS No. 7153-22-2

Ethyl 4-cyanobenzoate

Cat. No. B145743
M. Wt: 175.18 g/mol
InChI Key: JLSSWDFCYXSLQX-UHFFFAOYSA-N
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Patent
US06433211B1

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and ethanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 78° C. for 12 hours while a 20% hydrochloric acid/ethanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 83.1 g of ethyl p-cyanobenzoate (yield 95%). Subsequently, the reaction mixture was concentrated under reduced pressure, and water was added thereto. The resultant mixture was dissolved through heating, and cooled for crystallization, to thereby obtain 74.7 g of ethyl p-cyanobenzoate having a purity of 99.5% (yield 85%).
Quantity
73 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](N)=[O:8])=[CH:5][CH:4]=1)#[N:2].Cl.[CH2:13]([OH:15])[CH3:14]>C(O)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:15][CH2:13][CH3:14])=[O:8])=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)N)C=C1
Step Two
Name
hydrochloric acid ethanol
Quantity
162.4 g
Type
reactant
Smiles
Cl.C(C)O
Step Three
Name
Quantity
460.3 g
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in advance
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 83.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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